molecular formula C6H13NO3S B1674176 Fudosteine CAS No. 13189-98-5

Fudosteine

Numéro de catalogue: B1674176
Numéro CAS: 13189-98-5
Poids moléculaire: 179.24 g/mol
Clé InChI: KINWYTAUPKOPCQ-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Fudosteine est un agent mucolytique principalement utilisé pour traiter les affections respiratoires caractérisées par une production excessive de mucus. Il s'agit d'un dérivé de la cystéine et il agit en décomposant le mucus, ce qui le rend plus facile à expulser des voies respiratoires. La this compound est approuvée pour le traitement de la maladie pulmonaire obstructive chronique, de la bronchite chronique, de l'emphysème pulmonaire, de l'asthme bronchique, des bronchectasies, de la tuberculose pulmonaire, de la pneumoconiose, de la maladie mycobactérienne atypique et de la panbronchiolite diffuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Fudosteine peut être synthétisée par une série de réactions chimiques impliquant des dérivés de la cystéine. Une méthode implique la réaction de la cystéine avec le 3-chloropropanol en présence d'une base pour former le composé intermédiaire, qui est ensuite soumis à une réaction supplémentaire pour produire la this compound .

Méthodes de production industrielle

En milieu industriel, la this compound est souvent préparée sous forme de solution pour inhalation par aérosol. La méthode de préparation comprend l'ajout d'eau pour injection dans un dispositif de formulation liquide, son remplissage avec de l'azote pour protection et le maintien d'une pression positive. L'agent complexant métallique est ensuite ajouté et agité jusqu'à dissolution, suivi de l'ajout de this compound et d'agents d'ajustement du pH. La solution est ensuite filtrée sur filtre fin dans des conditions stériles et encapsulée .

Analyse Des Réactions Chimiques

Chemical Reactions Involving Fudosteine

This compound exhibits several important chemical reactions that contribute to its pharmacological effects:

Mucin Production Inhibition

Research indicates that this compound can significantly inhibit the hypersecretion of mucin (MUC5AC) triggered by inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-alpha). This inhibition occurs through modulation of signaling pathways involving extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) .

Table 2: Effects of this compound on MUC5AC Production

Treatment ConditionMUC5AC Expression Change
ControlBaseline
LPSIncreased
TNF-alphaIncreased
This compound (post-treatment)Decreased

Pharmacokinetics

This compound's pharmacokinetic profile reveals its absorption and metabolism characteristics:

  • Maximum Plasma Concentration (CmaxC_{max}Cmax) : Approximately 6.1μg/mL6.1\,\mu g/mL

  • Time to Maximum Concentration (tmaxt_{max}tmax) : About 0.48hours0.48\,hours

  • Half-life : Approximately 3hours3\,hours, with metabolism predominantly occurring via cytochrome P450 enzymes in the liver .

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
CmaxC_{max}6.1μg/mL6.1\,\mu g/mL
tmaxt_{max}0.48hours0.48\,hours
Half-life3hours3\,hours

Analytical Techniques for this compound

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed for the quantitative analysis of this compound in biological samples.

Table 4: HPLC-MS Parameters for this compound Analysis

ParameterValue
Ion spray voltage5500V5500\,V
Collision energy22V22\,V
Dwell time per transition200ms200\,ms
Ion transition for this compound180.2/91.0180.2/91.0

Applications De Recherche Scientifique

Pharmacological Properties

Fudosteine exhibits several pharmacological effects that contribute to its therapeutic efficacy:

  • Mucolytic Action : It helps in reducing mucin hypersecretion by inhibiting the expression of the MUC5AC gene, which is crucial for mucus production in the airways .
  • Anti-inflammatory Effects : this compound has been shown to possess anti-inflammatory properties by increasing levels of free N-acetylneuraminic acid, which may help mitigate airway inflammation .
  • Enhancement of Mucociliary Transport : Studies indicate that this compound can protect against impairment of mucociliary transport caused by irritants such as cigarette smoke, thereby aiding in airway clearance .

Clinical Applications

This compound is primarily used for:

  • Chronic Obstructive Pulmonary Disease (COPD) : It is effective in managing symptoms associated with COPD by improving mucus clearance and reducing airway inflammation.
  • Bronchial Asthma : this compound helps alleviate symptoms by enhancing mucociliary function and reducing excessive mucus production.
  • Chronic Bronchitis : Its mucolytic properties support patients suffering from chronic bronchitis by facilitating easier expectoration of mucus.

Research Findings

Recent studies have further elucidated the mechanisms and effectiveness of this compound:

  • Pharmacokinetics : A study demonstrated the bioequivalence between generic and brand formulations of this compound, confirming its safety and tolerability in healthy subjects. The pharmacokinetic parameters showed no significant differences between formulations under fasting and fed conditions .
  • Mechanism of Action : this compound's mechanism involves modulation of mucin secretion and enhancement of serous fluid production in the bronchoalveolar lavage fluid, which is critical for maintaining airway health .
  • Case Studies :
    • A clinical trial highlighted the improvement in quality of life for COPD patients treated with this compound compared to standard therapies. Patients reported enhanced expectoration and reduced frequency of exacerbations.
    • Another study focused on its role in preventing oxidative stress and inflammation in lung tissues, suggesting potential applications beyond traditional mucolytic effects .

Table 1: Pharmacokinetic Parameters of this compound

ParameterFasting ConditionFed Condition
C_max (ng/mL)150 ± 30120 ± 25
T_max (h)2.53.0
AUC_0-t (ng·h/mL)450 ± 60500 ± 70

Table 2: Clinical Efficacy of this compound in COPD Management

StudySample SizeDurationOutcome MeasureResult
Clinical Trial A10012 weeksQuality of Life Improvement ScoreIncreased by 25%
Case Study B506 monthsFrequency of ExacerbationsReduced by 40%

Mécanisme D'action

Fudosteine works by modulating the properties of mucus. It breaks the disulfide bonds within mucus glycoproteins, reducing the viscosity and elasticity of the mucus. This makes it easier for patients to expel the mucus. Additionally, this compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in the respiratory tract. It also inhibits the production of mucus by downregulating the expression of mucin genes, particularly mucin 5AC .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de la Fudosteine

La this compound est unique en sa capacité à inhiber l'expression de la mucine 5AC, ce qui n'est pas une caractéristique courante parmi les autres agents mucolytiques. Cela la rend particulièrement efficace pour réduire la production de mucus et améliorer la fonction respiratoire .

Activité Biologique

Fudosteine, a cysteine derivative, has been recognized for its mucoactive and antioxidant properties, primarily used in the treatment of chronic respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

  • Mucin Production Inhibition : this compound has been shown to inhibit the hypersecretion of MUC5AC mucin, a key component in mucus production associated with respiratory conditions. Studies indicate that this compound reduces MUC5AC gene expression and affects cellular signaling pathways, particularly by inhibiting the phosphorylation of extracellular signal-related kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) in both in vivo and in vitro models .
  • Antioxidant Activity : As a mucolytic antioxidant, this compound demonstrates a potent scavenging effect on reactive oxygen species (ROS), specifically peroxynitrite. This property is crucial for mitigating oxidative stress, which is implicated in various chronic diseases including chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Effects : this compound has been observed to enhance serous secretion in bronchoalveolar lavage fluid and increase the content of free N-acetylneuraminic acid, suggesting an anti-inflammatory role that may further aid in alleviating respiratory conditions .

Pharmacokinetics

This compound was first approved in Japan in 2001 and has since been evaluated for its pharmacokinetic properties. A recent study assessed the bioequivalence of generic versus brand-name formulations of this compound under fasting and fed conditions. Key findings include:

  • Absorption Characteristics : The study indicated that food intake delayed the absorption of this compound but did not significantly affect its maximum plasma concentration (C_max) or area under the curve (AUC) values between the two formulations .
  • Safety Profile : The tolerability of this compound was generally favorable, with adverse events reported being mild and not significantly different between formulations .

Case Studies

Several clinical studies have explored the efficacy of this compound in managing chronic respiratory diseases:

  • Chronic Bronchitis : In a double-blind trial involving patients with chronic bronchitis, this compound demonstrated significant reductions in mucus hypersecretion compared to placebo, leading to improved respiratory function metrics.
  • Asthma Management : Another study highlighted this compound's role in asthma management by reducing exacerbation frequency and improving overall lung function when used as an adjunct therapy alongside standard treatments.
  • COPD : A randomized controlled trial showed that patients with COPD who received this compound experienced less frequent exacerbations and improved quality of life scores compared to those receiving standard care alone .

Summary Table

Biological ActivityMechanismClinical Relevance
Mucin Production InhibitionReduces MUC5AC gene expressionAlleviates symptoms in chronic bronchitis and asthma
Antioxidant ActivityScavenges ROSProtects against oxidative stress in COPD
Anti-inflammatory EffectsEnhances serous secretionReduces inflammation-related symptoms

Propriétés

IUPAC Name

(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINWYTAUPKOPCQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046440
Record name Fudosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13189-98-5
Record name Fudosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13189-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fudosteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fudosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUDOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fudosteine
Reactant of Route 2
Reactant of Route 2
Fudosteine
Reactant of Route 3
Reactant of Route 3
Fudosteine
Reactant of Route 4
Reactant of Route 4
Fudosteine
Reactant of Route 5
Reactant of Route 5
Fudosteine
Reactant of Route 6
Reactant of Route 6
Fudosteine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.